molecular formula C5H10O4 B8808797 Methyl 3,4-dihydroxybutanoate

Methyl 3,4-dihydroxybutanoate

Cat. No. B8808797
M. Wt: 134.13 g/mol
InChI Key: KCKWOJWPEXHLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dihydroxybutanoate is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,4-dihydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-dihydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3,4-dihydroxybutanoate

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

methyl 3,4-dihydroxybutanoate

InChI

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3

InChI Key

KCKWOJWPEXHLOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
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[Ru(CH3CN)3(triphos)](CF3SO3)2
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Synthesis routes and methods III

Procedure details

The process of claim 18 wherein about one equivalent of the lithium borohydride is reacted with the hydroxy butane dioic acid dimethyl ester to produce the 3,4-dihydroxybutyric acid -1-methyl ester.
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